

3-Bromo-4-methoxybiphenyl molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-4-methoxybiphenyl

Cat. No.: B1266917

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An In-Depth Technical Guide to **3-Bromo-4-methoxybiphenyl**: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of **3-Bromo-4-methoxybiphenyl** (CAS No. 74447-73-7), a key intermediate in the fields of pharmaceutical development and materials science. We will delve into its fundamental properties, field-proven synthetic methodologies, analytical characterization, and critical applications, offering insights grounded in established chemical principles.

Core Molecular Profile

3-Bromo-4-methoxybiphenyl, also known by its IUPAC name 2-bromo-1-methoxy-4-phenylbenzene, is a disubstituted biphenyl.^[1] The biphenyl framework is a privileged scaffold in medicinal chemistry, and the specific arrangement of the bromo and methoxy substituents provides a versatile platform for synthetic elaboration.

The bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds.

Key Molecular and Physicochemical Data

The fundamental properties of **3-Bromo-4-methoxybiphenyl** are summarized below. It is important to note that while some physical properties are derived from experimental data for

analogous compounds, others are computationally predicted and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ BrO	[1] [2]
Molecular Weight	263.13 g/mol	[1] [2]
CAS Number	74447-73-7	[1] [2]
IUPAC Name	2-bromo-1-methoxy-4-phenylbenzene	[1]
Density (Predicted)	1.35 g/cm ³	
Boiling Point (Predicted)	333.8 °C at 760 mmHg	
Flash Point (Predicted)	137.7 °C	
LogP (Predicted)	4.2	[1] [3]

Synthesis of the Biphenyl Core: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild conditions, and the commercial availability of boronic acid reagents.

A plausible and robust strategy for synthesizing **3-Bromo-4-methoxybiphenyl** involves coupling a suitably substituted aryl halide with a corresponding arylboronic acid. The following protocol is a representative, self-validating system based on established methodologies for this class of transformation.

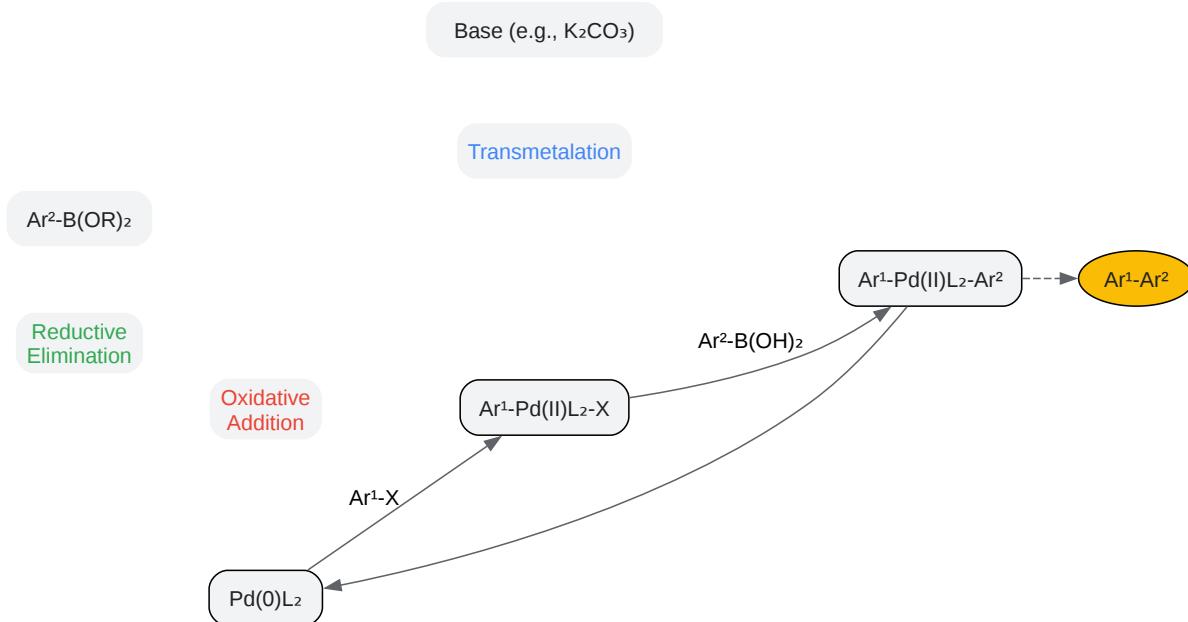
Expert Rationale for Experimental Choices

- Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often

more practical and versatile. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

- **Base:** A base, typically a carbonate (K_2CO_3 , Cs_2CO_3) or phosphate (K_3PO_4), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.
- **Solvent System:** A mixture of an organic solvent (like dioxane or toluene) and water is common. This biphasic system effectively dissolves both the organic substrates and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.

Diagram of the Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reactants: 2,4-Dibromoanisole and Phenylboronic acid.

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dibromoanisole (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.5 equiv.).
- Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of toluene and water. Subsequently, add the palladium catalyst, such as Palladium(II) acetate (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).
- Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 6-12 hours. Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
- Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **3-Bromo-4-methoxybiphenyl**.

Applications in Drug Discovery and Materials Science

3-Bromo-4-methoxybiphenyl is not typically an end-product but rather a strategic intermediate. Its value lies in the ability to undergo further, selective chemical transformations.

Role as a Pharmaceutical Building Block

The biphenyl moiety is present in numerous approved drugs. The bromine atom on the **3-Bromo-4-methoxybiphenyl** scaffold allows for subsequent cross-coupling reactions, enabling the introduction of complex heterocyclic systems or other pharmacophores. This sequential, controlled approach is fundamental to building libraries of potential drug candidates for structure-activity relationship (SAR) studies. For instance, related bromo-biphenyl intermediates are crucial for synthesizing molecules with applications as kinase inhibitors or in other therapeutic areas.

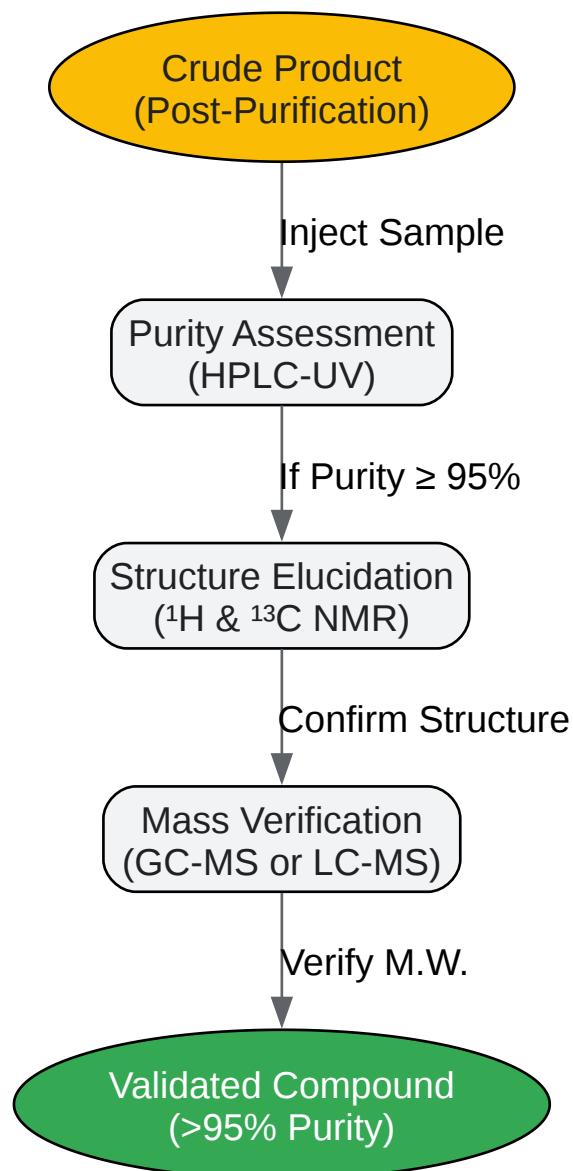
Precursor for Functional Materials

In materials science, extended π -conjugated systems are essential for creating organic semiconductors and light-emitting materials. These materials are at the heart of technologies like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Starting with **3-Bromo-4-methoxybiphenyl**, scientists can perform further coupling reactions to extend the conjugated system, thereby tuning the electronic and photophysical properties (e.g., charge mobility, emission wavelength) of the final material.

Analytical Characterization Workflow

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound.

Workflow for Compound Validation



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Caption: A standard workflow for the analytical validation of a synthesized intermediate.

Expected Spectroscopic Signatures

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings. Key signals would include:
 - A singlet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

- A series of multiplets in the aromatic region (approx. 6.9-7.7 ppm) for the 8 aromatic protons. The specific splitting patterns (doublets, triplets, doublet of doublets) will depend on the coupling constants between adjacent protons on each ring.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 13 distinct carbon atoms.
 - A signal around 55-56 ppm for the methoxy carbon.
 - Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the bromine (C-Br) would appear around 112-115 ppm, while the carbon attached to the methoxy group (C-O) would be significantly downfield, around 155-160 ppm.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 262 and 264.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. **3-Bromo-4-methoxybiphenyl** must be handled with appropriate precautions.

GHS Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Mandatory Handling Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

- Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of chemical waste in accordance with local, state, and federal regulations.

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